molecular formula C9H15NO6 B1615265 Triethyl nitrilotricarboxylate CAS No. 3206-31-3

Triethyl nitrilotricarboxylate

Cat. No.: B1615265
CAS No.: 3206-31-3
M. Wt: 233.22 g/mol
InChI Key: WMXDFLUIDJYHMF-UHFFFAOYSA-N
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Description

Triethyl nitrilotricarboxylate (CAS 3206-31-3), also known as nitrilotriformic acid triethyl ester, is an organonitrogen compound with the molecular formula C₉H₁₅NO₆ and a molecular weight of 233.22 g/mol . Structurally, it consists of a central nitrilotricarbonyl group (N-(C=O)₃) esterified with three ethyl groups. Its key physical properties include:

  • Density: ~1.06 g/cm³
  • Boiling Point: 90°C (at 0.001 Torr)
  • Acidity (pKa): -3.14 (predicted) .

This compound is primarily utilized in synthesizing ethoxycarbonyl isocyanate, a precursor in pharmaceutical and agrochemical industries .

Properties

CAS No.

3206-31-3

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl N,N-bis(ethoxycarbonyl)carbamate

InChI

InChI=1S/C9H15NO6/c1-4-14-7(11)10(8(12)15-5-2)9(13)16-6-3/h4-6H2,1-3H3

InChI Key

WMXDFLUIDJYHMF-UHFFFAOYSA-N

SMILES

CCOC(=O)N(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCOC(=O)N(C(=O)OCC)C(=O)OCC

Other CAS No.

3206-31-3

Origin of Product

United States

Comparison with Similar Compounds

Triethyl Methanetricarboxylate (CAS 6279-86-3)

  • Formula : C₁₀H₁₆O₆
  • Molecular Weight : 232.23 g/mol .
  • Structure : Three ethyl esters attached to a central methane carbon.
  • Physical Properties : Clear colorless to yellow liquid; melting point 29°C .
  • Applications : Used in synthesizing HIV-1 integrase inhibitors and Hsp90 inhibitors .

Key Differences :

  • Lacks the nitrilo (-N=) group, reducing nitrogen-based reactivity.
  • Lower molecular weight but similar ester functionality.

Tripentyl 1,2,3-Propanetricarboxylate (CAS 5333-53-9)

  • Formula : C₂₁H₃₈O₆
  • Molecular Weight : 386.52 g/mol .
  • Structure : Three pentyl esters on a propane backbone.
  • Applications : Likely used as a plasticizer or solvent due to long alkyl chains.

Key Differences :

  • Bulkier alkyl chains increase hydrophobicity and molecular weight.

Triethyl 1,3,5-Triazine-2,4,6-Tricarboxylate (TETA, CAS 898-22-6)

  • Formula : C₁₂H₁₅N₃O₆
  • Molecular Weight : 309.26 g/mol .
  • Structure : Triazine ring core with three ethyl ester groups.
  • Applications : Chelating agent for metals and crosslinker in polymers .

Key Differences :

  • Aromatic triazine ring enhances thermal stability.
  • Nitrogen in the ring enables coordination chemistry, unlike the aliphatic nitrilo group in Triethyl nitrilotricarboxylate.

Trimethyl 1,3,5-Benzenetricarboxylate (Trimethyl Trimesate)

  • Formula : C₁₂H₁₂O₆
  • Molecular Weight : 252.22 g/mol .
  • Structure : Benzene ring with three methyl ester groups.
  • Applications : Intermediate in polymer synthesis.

Key Differences :

  • Aromatic backbone provides rigidity and UV stability.
  • Methyl esters reduce steric hindrance compared to ethyl groups.

Physicochemical Properties Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
This compound C₉H₁₅NO₆ 233.22 Nitrilo, triester 90 (0.001 Torr) Pharma intermediates
Triethyl Methanetricarboxylate C₁₀H₁₆O₆ 232.23 Triester N/A HIV/Hsp90 inhibitors
Tripentyl Propanetricarboxylate C₂₁H₃₈O₆ 386.52 Triester N/A Plasticizers/solvents
TETA C₁₂H₁₅N₃O₆ 309.26 Triazine, triester N/A Polymer crosslinkers
Trimethyl Trimesate C₁₂H₁₂O₆ 252.22 Aromatic triester N/A Polymer synthesis

Reactivity and Functional Group Analysis

  • This compound : The nitrilo group (-N=) enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with purely ester-based compounds like Tripentyl propanetricarboxylate, which undergo hydrolysis or transesterification .
  • TETA : The triazine ring’s electron-deficient nitrogen atoms facilitate metal coordination, a feature absent in this compound .
  • Triethyl Citrate : Contains a hydroxyl group, enabling hydrogen bonding and increasing polarity compared to this compound .

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